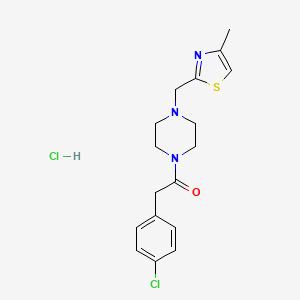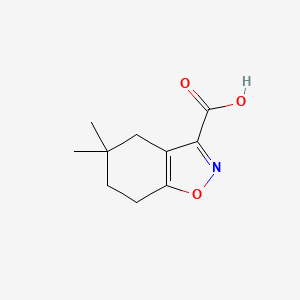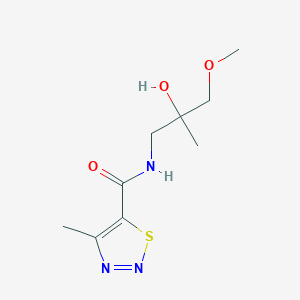
N-(3-morpholin-4-ylpropyl)-2,2-diphenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-morpholin-4-ylpropyl)-2,2-diphenylacetamide” is a compound that contains a morpholine ring, which is a common feature in many pharmaceuticals and agrochemicals . It also contains an acetamide group, which is a functional group consisting of a carbonyl group (C=O) linked to nitrogen (N), and two phenyl groups attached to the same carbon .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a morpholine ring, an acetamide group, and two phenyl rings. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The morpholine ring might participate in reactions with electrophiles, and the acetamide group could be involved in various condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the morpholine ring might increase solubility in water, while the phenyl rings might increase lipophilicity .科学的研究の応用
Pharmacological Characterization
New psychoactive substances often include dissociative anesthetics with structures similar to N-(3-morpholin-4-ylpropyl)-2,2-diphenylacetamide. A study by Colestock et al. (2018) focused on the analytical and pharmacological characterization of such substances, including their synthesis, identification, and evaluation at central nervous system receptors. This research is significant in understanding the pharmacological profiles of these compounds (Colestock et al., 2018).
Antifungal Activity
D. Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as potent antifungal agents. These compounds showed significant activity against Candida and Aspergillus species, highlighting their potential in addressing fungal infections (Bardiot et al., 2015).
Antimicrobial Activity
Research by A. Idhayadhulla et al. (2014) synthesized a series of N-phenylacetamide derivatives, which exhibited notable antibacterial and antifungal activities. This study underscores the potential of these compounds in developing new antimicrobial agents (Idhayadhulla et al., 2014).
Antinociceptive Effects
A study by Navarrete-Vázquez et al. (2016) on 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide demonstrated its high affinity for σ1 receptors and notable antinociceptive effects, indicating its potential in treating inflammatory pain (Navarrete-Vázquez et al., 2016).
Drug Development and Characterization
The morpholine ring, a feature in many bioactive molecules including derivatives of this compound, is highlighted in a review by Kourounakis et al. (2020). The review discusses the importance of this structure in medicinal chemistry, emphasizing its role in enhancing drug-like properties and pharmacokinetics (Kourounakis et al., 2020).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c24-21(22-12-7-13-23-14-16-25-17-15-23)20(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,20H,7,12-17H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTYZCNYTDXKPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202342 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-((2-Fluorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2919604.png)
![5-(3,5-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2919607.png)
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2919608.png)
![N-(3-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2919612.png)
![2-[6-(4-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2919615.png)
![2-Chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-cyclopropylacetamide](/img/structure/B2919616.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2919618.png)




